![molecular formula C38H62F2O6Si B12427933 11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester](/img/structure/B12427933.png)
11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester is a synthetic derivative of lubiprostone, a compound known for its use in treating chronic idiopathic constipation and irritable bowel syndrome with constipation. This derivative is labeled with deuterium (d7), which can be useful in various research applications, particularly in the field of proteomics and drug metabolism studies .
Preparation Methods
The synthesis of 11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester involves multiple steps, including the protection of hydroxyl groups and the introduction of deuterium. The synthetic route typically starts with lubiprostone, which undergoes protection of the hydroxyl groups at positions 11 and 15 using tetrahydropyranyl and tert-butyldimethylsilyl groups, respectively. The phenylmethyl ester is then introduced to complete the synthesis .
Chemical Reactions Analysis
11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the protected hydroxyl groups, using reagents like alkyl halides or acyl chlorides
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a tool in studying biological pathways and mechanisms, particularly those involving chloride channels.
Medicine: It is used in drug metabolism studies to understand the pharmacokinetics and pharmacodynamics of lubiprostone and its derivatives.
Industry: It is employed in the development of new pharmaceuticals and in the study of drug interactions
Mechanism of Action
The mechanism of action of 11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester involves its interaction with chloride channels in the gastrointestinal tract. It activates these channels, leading to increased chloride ion secretion into the intestinal lumen, which in turn promotes water secretion and facilitates bowel movements. The deuterium labeling allows for detailed study of its metabolic pathways and interactions .
Comparison with Similar Compounds
Compared to other similar compounds, 11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester is unique due to its specific protective groups and deuterium labeling. Similar compounds include:
Lubiprostone: The parent compound, used for treating constipation.
15-Hydroxy Lubiprostone-d7: Another deuterium-labeled derivative used in similar research applications.
Lubiprostone (hemiketal)-d7: A derivative with a different protective group, used in metabolic studies
This compound’s unique structure and labeling make it a valuable tool in various scientific research fields, providing insights into its pharmacological properties and potential therapeutic applications.
Biological Activity
11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 phenylmethyl ester is a derivative of lubiprostone, a synthetic bicyclic fatty acid derivative of prostaglandin E1 (PGE1). Lubiprostone is primarily known for its efficacy in treating chronic constipation and irritable bowel syndrome. The biological activity of this compound, particularly its mechanisms of action, therapeutic potential, and effects on ion transport and mucin release, is crucial for understanding its role in gastrointestinal health.
Lubiprostone acts as a non-selective activator of cAMP-gated ion channels, notably the cystic fibrosis transmembrane conductance regulator (CFTR) and ClC-2 chloride channels. Studies have shown that lubiprostone enhances chloride ion secretion in intestinal epithelial cells, which is essential for maintaining fluid balance in the gut.
Key Findings:
- Ion Transport : Lubiprostone induces a significant increase in short-circuit current (Isc) across T84 intestinal epithelial cells, indicating enhanced chloride secretion. This effect is mediated through both CFTR and ClC-2 channels .
- Barrier Function : In colonic biopsies from patients with Crohn's disease (CD) and ulcerative colitis (UC), lubiprostone improved transepithelial resistance (TER), suggesting enhanced barrier function. However, the response varied significantly between patient groups, with UC patients showing reduced responsiveness .
Effects on Mucin Release
Lubiprostone has been demonstrated to stimulate mucin release from intestinal epithelial cells. Mucin plays a critical role in protecting the gastrointestinal lining and facilitating smooth passage of contents through the intestines.
Experimental Evidence:
- In murine models, luminal application of lubiprostone at concentrations of 1 μM was ineffective; however, when applied serosally, it increased mucin release to approximately 300% of baseline levels . This suggests that lubiprostone may have protective effects in conditions characterized by mucus loss.
Impact on Gut Microbiota
Recent studies indicate that lubiprostone influences gut microbiota composition and may ameliorate conditions like chronic kidney disease (CKD) by reducing uremic toxins derived from gut bacteria.
Observations:
- Lubiprostone treatment in renal failure mice altered microbial composition favorably, enhancing levels of beneficial bacteria such as Lactobacillaceae and Prevotella . Additionally, it reduced plasma levels of harmful uremic toxins like indoxyl sulfate.
Case Studies
Several case studies highlight the clinical implications of lubiprostone's biological activity:
- Patient Response Variability : In a cohort study involving patients with CD and UC, it was found that while lubiprostone improved ion transport in CD patients significantly, UC patients exhibited a notable lack of response at lower doses .
- Mucin Release Enhancement : A clinical trial assessing mucin release demonstrated that lubiprostone could effectively stimulate mucin production under specific conditions, suggesting potential therapeutic applications beyond constipation treatment .
Properties
Molecular Formula |
C38H62F2O6Si |
---|---|
Molecular Weight |
688.0 g/mol |
IUPAC Name |
benzyl 7-[(1R,2R,3R)-2-[3-[tert-butyl(dimethyl)silyl]oxy-6,6,7,7,8,8,8-heptadeuterio-4,4-difluorooctyl]-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C38H62F2O6Si/c1-7-8-25-38(39,40)34(46-47(5,6)37(2,3)4)24-23-31-30(32(41)27-33(31)45-36-22-16-17-26-43-36)20-14-9-10-15-21-35(42)44-28-29-18-12-11-13-19-29/h11-13,18-19,30-31,33-34,36H,7-10,14-17,20-28H2,1-6H3/t30-,31-,33-,34?,36?/m1/s1/i1D3,7D2,8D2 |
InChI Key |
DXVSMWCKXOCOJF-DUZCPQFDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(C(CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OCC2=CC=CC=C2)OC3CCCCO3)O[Si](C)(C)C(C)(C)C)(F)F |
Canonical SMILES |
CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)OCC2=CC=CC=C2)OC3CCCCO3)O[Si](C)(C)C(C)(C)C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.